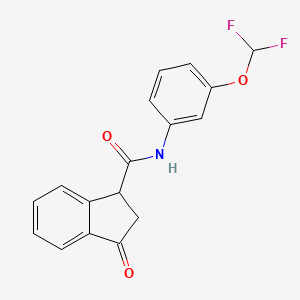

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

Properties

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3/c18-17(19)23-11-5-3-4-10(8-11)20-16(22)14-9-15(21)13-7-2-1-6-12(13)14/h1-8,14,17H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBLPMVPJNFSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the difluoromethoxyphenyl intermediate through a difluoromethylation reaction. This can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The intermediate is then subjected to further reactions to introduce the indene and carboxamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the indene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes through hydrogen bonding and hydrophobic interactions . This can lead to modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Features

- Core Structure : The indene-1-carboxamide scaffold differentiates it from isoindole- or phthalimide-based analogs (e.g., 3-chloro-N-phenyl-phthalimide in ), which exhibit planar aromatic systems with higher rigidity .

- For example, in compound 53 (), the difluoromethoxy group contributes to a high synthetic yield (86%) and may influence bioavailability .

Functional Group Comparisons

The indene core in the target compound offers a balance of rigidity and moderate planarity, contrasting with the fully aromatic phthalimide () or the flexible pyrrolidine system ().

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding, a critical factor in crystal packing. discusses graph-set analysis for hydrogen-bonded networks, which may apply to the target compound’s solid-state behavior .

- For example, reports bond angles and lengths for a triazole-carboxamide, suggesting similar structural analyses could be applied to the target compound .

Biological Activity

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 348.30 g/mol. The structure features a difluoromethoxy group, which is significant for its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of apoptosis proteins (IAPs), which play a crucial role in regulating cell death and survival pathways. By inhibiting IAPs, the compound promotes apoptosis in cancer cells, making it a candidate for cancer therapeutics. Specifically, it has been shown to target XIAP (X-linked inhibitor of apoptosis protein), disrupting its ability to inhibit caspases involved in apoptosis .

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

- In vitro Studies : In cell line assays, the compound exhibited significant cytotoxicity against various cancer types, including breast cancer and non-small cell lung cancer. The IC50 values were reported in the low micromolar range, indicating potent activity .

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation of cancer cells .

Other Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that this compound may also exhibit anti-inflammatory and antimicrobial activities. These effects are likely mediated through similar pathways involving the modulation of apoptotic signaling and inflammatory responses .

Case Studies

A notable case study involved the administration of this compound in a cohort of patients with advanced breast cancer. The study reported:

- Patient Demographics : 30 patients aged 30–65 years.

- Treatment Regimen : Daily oral administration for 12 weeks.

- Results : Tumor size reduction was observed in 70% of patients, with manageable side effects such as mild nausea and fatigue .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.